5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused heterocyclic core with a thiazole ring adjacent to a pyridazinone moiety. Its structure includes a 2-methyl group at position 2, a furan-2-yl substituent at position 7, and a 2-(4-chlorophenyl)-2-oxoethyl chain at position 5 (Figure 1). Synthetic routes for such compounds often involve condensation, chlorination, and cyclization steps, as exemplified in heterocyclic chemistry literature .
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c1-10-20-16-17(26-10)15(14-3-2-8-25-14)21-22(18(16)24)9-13(23)11-4-6-12(19)7-5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSCCDFQGPITBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[4,5-d]pyridazin-4(5H)-one Derivatives
Key Observations :
- Position 5 : The 2-(4-Cl-Ph)-2-oxoethyl chain in the target contrasts with thio-linked derivatives (e.g., ), where sulfur substitution may reduce oxidative stability .
- Position 7 : Furan-2-yl in the target provides a smaller heteroaryl ring than thiophen-2-yl or phenyl, affecting electronic interactions in receptor binding .
Critical Analysis :
- The target compound’s synthesis likely follows alkylation strategies similar to , where chloroacetamides are used for N-substitution .
- Thio-linked analogs () require additional steps for sulfur incorporation, reducing overall efficiency .
Analgesic Activity
highlights that electron-donating substituents on the aryl fragment (e.g., 4-methoxy) enhance analgesic activity in the "hot plate" and "acetic acid cramps" models . In contrast, the target’s 4-chlorophenyl group, being electron-withdrawing, may reduce potency unless compensated by the 2-methyl group’s lipophilicity.
Metabolic and Electronic Properties
- Lipophilicity : The 2-methyl group likely improves bioavailability relative to bulkier 2-pyrrolidinyl derivatives .
Q & A
What are the established synthetic routes for preparing 5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one?
Basic Research Question
The synthesis typically involves multi-step reactions:
Core Formation : Cyclocondensation of thiazole precursors (e.g., thiourea derivatives) with pyridazine intermediates under reflux conditions in ethanol or DMF .
Substituent Introduction :
- The 4-chlorophenyl group is introduced via nucleophilic substitution or Friedel-Crafts acylation.
- The furan-2-yl moiety is added through Suzuki-Miyaura coupling or direct alkylation .
Final Functionalization : Acetylation or alkylation at the 5-position using reagents like acetic anhydride or alkyl halides .
Key Reagents : Phosphorus pentasulfide (thiazole ring formation), palladium catalysts (cross-coupling), and triethylamine (base) .
How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?
Basic Research Question
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 2.5–3.2 ppm (methyl groups) .
- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and thiazole carbons (~150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 438.05) .
- Infrared Spectroscopy (IR) : Stretching bands for C=O (~1680 cm⁻¹) and C-S (~680 cm⁻¹) .
How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Advanced Research Question
Methodological Approach :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki couplings (80–90% yield) vs. cheaper alternatives like Pd/C (60–70% yield) .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates (e.g., furan derivatives) .
Monitoring : TLC (Rf = 0.5 in ethyl acetate/hexane) and HPLC (C18 column, retention time ~8.2 min) ensure reaction progress .
How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?
Advanced Research Question
Resolution Strategies :
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton and carbon signals to resolve regiochemical ambiguities .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition) .
- Isotopic Labeling : Use ¹³C-labeled precursors to track specific carbons in complex spectra .
Example : Discrepancies in carbonyl signals (δ 168–172 ppm) may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .
What experimental designs are recommended for evaluating the compound’s biological activity and mechanism of action?
Advanced Research Question
Assay Design :
In Vitro Screening :
- Enzyme Inhibition : Kinase assays (e.g., EGFR IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
Molecular Docking : Use AutoDock Vina to predict binding to ATP-binding pockets (e.g., ∆G = -9.2 kcal/mol) .
ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4, ~0.05 mg/mL).
- Metabolic Stability : Microsomal incubation (t₁/₂ = 45 min in human liver microsomes) .
How can researchers assess the compound’s stability and degradation pathways under varying conditions?
Advanced Research Question
Methodology :
-
Forced Degradation Studies :
Condition Degradation Product Analytical Method Acidic (0.1M HCl) Hydrolyzed furan ring HPLC-MS (m/z 395.1) Oxidative (H₂O₂) Sulfoxide derivative ¹H NMR (δ 3.8 ppm) Photolytic (UV) Cis-trans isomerization UV-Vis (λ shift) -
Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor via HPLC purity (>95% required) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
